Tridecyl D-glucoside

Descripción

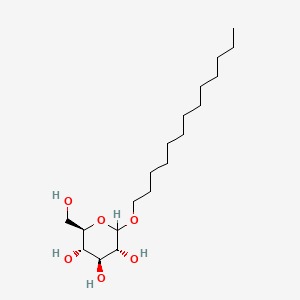

Structure

3D Structure

Propiedades

Número CAS |

54530-88-0 |

|---|---|

Fórmula molecular |

C19H38O6 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tridecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-19-18(23)17(22)16(21)15(14-20)25-19/h15-23H,2-14H2,1H3/t15-,16-,17+,18-,19?/m1/s1 |

Clave InChI |

IEGRYKCSNXRFCZ-DQROZCCUSA-N |

SMILES isomérico |

CCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Advanced Analytical and Characterization Methodologies for Tridecyl D Glucoside

Chromatographic Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of Tridecyl D-glucoside from raw reaction mixtures, formulated products, and environmental samples. Given the complexity of typical APG products, which often consist of a mixture of oligomers with varying degrees of polymerization and different alkyl chain lengths, high-resolution separation techniques are essential. d-nb.info

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alkyl polyglucosides. Reversed-phase HPLC is particularly effective for separating APGs based on the length of their hydrophobic alkyl chain and the number of glucose units in the hydrophilic head group. nih.gov

For the analysis of this compound, a C18 column is typically employed with a gradient elution mobile phase, commonly consisting of methanol (B129727) and water. nih.gov This setup allows for the separation of the C13 glucoside from other alkyl chain length homologues that may be present as impurities.

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard Ultraviolet (UV) or Diode-Array Detectors (DAD) difficult, especially at low concentrations. While these detectors can be used at low wavelengths (around 204 nm), their sensitivity for alkyl glucosides is limited. researchgate.net

To overcome this limitation, Pulsed Amperometric Detection (PAD) offers a highly sensitive and selective alternative for the quantification of carbohydrates and their derivatives without the need for derivatization. researchgate.netantecscientific.com PAD operates by applying a sequence of potential pulses to a gold working electrode, which facilitates the oxidation of the hydroxyl groups on the glucose moiety. antecscientific.comthermofisher.com The resulting current is directly proportional to the analyte concentration, allowing for detection at nanomolar levels. researchgate.net

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Methanol/Water Gradient | Elution of components with varying polarity |

| Detector | Pulsed Amperometric Detector (PAD) | Sensitive and selective detection of non-UV active glucosides |

| PAD Waveform | Triple-pulse potential | Detection, cleaning, and equilibration of the electrode surface |

| Quantification | External Standard Calibration | Determination of concentration |

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC/MS) provide a high-resolution analytical approach for the characterization of alkyl glucosides. However, due to the low volatility and high polarity of this compound, direct analysis is not feasible. A crucial prerequisite for GC analysis is a derivatization step to convert the polar hydroxyl groups of the glucose unit into more volatile and thermally stable moieties. d-nb.infonih.gov

The most common derivatization technique is trimethylsilylation (TMS) . nih.gov In this process, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (–Si(CH₃)₃) groups. nih.govnih.gov This reaction significantly increases the volatility of the glucoside, allowing it to be analyzed by GC. restek.com An initial methoximation step is often performed to prevent the formation of multiple TMS derivatives from different anomeric forms of the sugar, which simplifies the resulting chromatogram. nih.govyoutube.com

Once derivatized, the sample is injected into the GC-MS system. The separation occurs on a capillary column (e.g., DB-5ms), and the mass spectrometer detects the fragments of the derivatized molecule, providing both qualitative and quantitative information. The mass spectrum of a TMS-derivatized alkyl glucoside exhibits characteristic fragments that confirm the presence of the glucose moiety and help identify the length of the alkyl chain. researchgate.net

| Step | Procedure | Purpose |

| 1. Derivatization | Methoxyimation followed by Trimethylsilylation (TMS) with MSTFA | Increase volatility and thermal stability for GC analysis |

| 2. GC Separation | Capillary Column (e.g., DB-5ms) with temperature programming | Separate derivatized glucoside from other components |

| 3. MS Detection | Electron Ionization (EI) | Fragment the molecule for structural identification and quantification |

| Data Analysis | Mass spectral library matching and fragmentation pattern analysis | Confirm the structure of this compound and quantify its abundance |

Structural Elucidation Techniques

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the this compound structure.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum can be divided into two main regions: the signals corresponding to the protons of the glucose headgroup and those of the tridecyl tail. The anomeric proton (H-1 of the glucose ring) is particularly diagnostic, typically appearing as a doublet in the downfield region of the spectrum. The chemical shift and coupling constant of this signal can help determine the stereochemistry of the glycosidic bond (α or β). The protons of the CH₂ group adjacent to the glycosidic oxygen are diastereotopic and may appear as two distinct signals. stackexchange.com The remaining protons of the glucose ring appear as a complex set of overlapping multiplets, while the protons of the C₁₃ alkyl chain appear in the upfield region, with the terminal methyl group showing a characteristic triplet. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The anomeric carbon (C-1) signal is typically found between 100-105 ppm for β-glucosides. acs.org The other carbons of the glucose ring resonate between 60-80 ppm. The carbons of the tridecyl chain produce signals in the upfield region (typically 14-70 ppm). illinois.edu

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Glucose C-1 (Anomeric) | 100 - 105 |

| Glucose C-2, C-3, C-4, C-5 | 70 - 80 |

| Glucose C-6 | 61 - 63 |

| Alkyl Chain C-1' (O-CH₂) | 68 - 72 |

| Alkyl Chain (CH₂)n | 22 - 32 |

| Alkyl Chain Terminal CH₃ | ~14 |

Note: These are approximate ranges based on data for similar long-chain alkyl glucosides. Actual values may vary depending on the solvent and other experimental conditions. illinois.edupdx.edunih.gov

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are often employed to generate intact molecular ions. nih.govanalis.com.my

In a typical positive-ion mode ESI-MS analysis, this compound can be detected as a protonated molecule [M+H]⁺ or, more commonly, as a sodium adduct [M+Na]⁺. analis.com.my High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₉H₃₈O₆. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to provide structural information. A characteristic fragmentation pathway for alkyl glucosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the loss of the alkyl chain and another corresponding to the glucose unit. analis.com.my

FAB-MS has also been a valuable technique for the analysis of non-volatile and thermally labile compounds like glycosides. It can generate molecular ions and fragment ions that provide information about the sugar composition and the arrangement of the molecule. nih.gov

Scattering and Microscopic Techniques for Colloidal Structures

As a surfactant, this compound self-assembles into colloidal structures, such as micelles, in aqueous solutions above its critical micelle concentration (CMC). Understanding the size, shape, and aggregation number of these structures is crucial for its application. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing these nanoscale aggregates in solution. researchgate.netnih.gov

These techniques work by measuring the scattering pattern of X-rays or neutrons as they pass through the sample. The analysis of the scattering data can provide detailed information about the morphology of the micelles (e.g., spherical, ellipsoidal, or cylindrical/worm-like) and their dimensions. nist.govresearchgate.net For long-chain alkyl glucosides, an increase in the alkyl chain length generally leads to the formation of larger, more elongated micelles. researchgate.netansto.gov.au

SANS , in particular, offers the advantage of contrast variation. By using mixtures of light water (H₂O) and heavy water (D₂O) as the solvent, it is possible to selectively highlight either the hydrophobic core or the hydrophilic shell of the micelle, providing a more detailed structural model. nist.gov Dynamic Light Scattering (DLS) can also be used to determine the hydrodynamic radius of the micelles. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| Small-Angle X-ray Scattering (SAXS) | Micelle size, shape, and inter-micellar interactions | Characterizes the overall structure and arrangement of aggregates in solution. nih.gov |

| Small-Angle Neutron Scattering (SANS) | Core-shell structure, aggregation number, area per molecule | Provides detailed insight into the internal structure of the micelles, including the packing of the alkyl chains and the hydration of the headgroups. nist.gov |

| Dynamic Light Scattering (DLS) | Hydrodynamic radius and size distribution | Measures the effective size of the micelles as they diffuse in solution. nih.gov |

Small-Angle Neutron Scattering (SANS) for Micelle Structure Determination

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and internal structure of micelles in solution. nist.gov By analyzing the scattering pattern of neutrons from a sample, detailed information about the aggregation behavior of surfactants like this compound can be obtained.

Research Findings: SANS studies on analogous alkyl glucoside systems reveal significant insights into micellar morphology. For instance, investigations into octyl-β-glucoside (OBG) have shown that the micelles are typically ellipsoidal. iucr.org The dimensions of these micelles are not static; the long axis of the ellipsoid tends to increase as the concentration of the surfactant moves further above its critical micellar concentration (CMC). iucr.org This indicates a growth from smaller, more spherical micelles to larger, prolate ellipsoidal structures with increasing concentration.

In mixed surfactant systems, such as those containing n-decyl β-D-glucopyranoside, SANS has been employed to observe transitions from small prolate ellipsoidal micelles to much larger, rod-like or even wormlike micelles, particularly with the addition of salt. nih.govdiva-portal.org This growth is a result of the altered packing of the surfactant molecules within the micelle. Although specific SANS data for this compound is not as prevalent in publicly available literature, the behavior of shorter-chain alkyl glucosides suggests that this compound would also form micelles that could transition from spherical or ellipsoidal to more elongated, cylindrical structures depending on concentration, temperature, and the presence of additives. researchgate.net The elongation of micelles with an increasing tail length has been observed in similar carbohydrate-based surfactants. researchgate.net

The table below illustrates typical structural parameters that can be determined for alkyl glucoside micelles using SANS, based on data from related compounds.

| Parameter | Description | Typical Value Range for Alkyl Glucosides |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a single micelle. | 50 - 150 |

| Radius of Gyration (Rg) | A measure of the overall size of the micelle. | 15 - 30 Å |

| Micelle Shape | The geometry of the aggregate (e.g., spherical, ellipsoidal, cylindrical). | Spherical, Prolate Ellipsoidal, Cylindrical |

| Core Radius | The radius of the hydrophobic core formed by the alkyl chains. | 10 - 20 Å |

| Shell Thickness | The thickness of the hydrophilic shell formed by the glucoside headgroups. | 5 - 10 Å |

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. unchainedlabs.com It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. azonano.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius (Rh) and the polydispersity of the aggregates can be determined. enovatia.com

Research Findings: For surfactants like this compound, DLS is instrumental in determining the size of micelles and other aggregates that form in solution above the CMC. It can also be used to study the effect of variables such as concentration, temperature, and ionic strength on the aggregation behavior. DLS is particularly sensitive to the presence of larger aggregates, making it an excellent tool for detecting the onset of aggregation or the presence of impurities. enovatia.com

The following table summarizes the key parameters obtained from DLS analysis and their significance in characterizing this compound aggregates.

| Parameter | Symbol | Description | Significance for this compound |

| Hydrodynamic Radius | Rh | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | Provides a measure of the effective size of the micelles in solution, including any associated solvent molecules. |

| Z-Average Diameter | dz | The intensity-weighted mean hydrodynamic diameter. | A primary and stable parameter produced by the technique, giving a good indication of the average particle size. |

| Polydispersity Index | PDI | A measure of the width of the particle size distribution. | A value below 0.1 indicates a monodisperse or narrowly distributed sample, typical for simple micelles. Higher values suggest a broader size distribution or the presence of multiple aggregate species. |

| Size Distribution | - | A representation of the relative abundance of different-sized particles in the sample. | Can reveal the presence of a primary micellar population and any larger aggregates or secondary populations. |

Surface and Interfacial Tension Measurements

The measurement of surface and interfacial tension is fundamental to characterizing the efficiency of a surfactant. tegewa.de These measurements determine a surfactant's ability to reduce the surface tension of water and the interfacial tension between two immiscible phases, such as oil and water. A key parameter derived from these measurements is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into micelles. oup.com At the CMC, a distinct break is observed in the plot of surface tension versus the logarithm of the surfactant concentration. oup.com Common methods for these measurements include the du Noüy ring, Wilhelmy plate, and pendant drop tensiometry. tegewa.denih.gov

Research Findings: Research on a homologous series of β-D-alkyl glucosides (octyl, decyl, and dodecyl) demonstrates a clear trend: as the length of the alkyl chain increases, the CMC decreases, and the surfactant becomes more efficient at reducing surface tension. oup.com This is because the longer hydrophobic tail provides a greater driving force for the molecules to adsorb at the interface and to form micelles in the bulk solution.

Based on these established trends, this compound, with its C13 alkyl chain, would be expected to have a very low CMC and be a highly effective surface tension reducing agent. The surface tension at the CMC (γCMC) is a measure of the maximum reduction in surface tension that the surfactant can achieve. For alkyl polyglucosides, these values are typically in the range of 25-30 mN/m. mdpi.com

The following table presents experimental data for shorter-chain alkyl glucosides and extrapolated, estimated values for this compound to illustrate the expected trend. oup.comoup.com

| Alkyl Glucoside | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) at 25°C | Surface Tension at CMC (γCMC) (mN/m) |

| Octyl β-D-glucoside | C8 | 0.025 | ~29 |

| Decyl β-D-glucoside | C10 | 0.0022 | ~28 |

| Dodecyl β-D-glucoside | C12 | 0.00019 | ~27 |

| This compound | C13 | Estimated ~0.00005 | Estimated ~26 |

Enzymatic Assays for Glucoside Content and Activity

Enzymatic assays provide a highly specific and sensitive method for the quantification of glucosides and for studying their interactions with enzymes. These assays are particularly useful for determining the concentration of alkyl glucosides in various matrices and for assessing their susceptibility to enzymatic degradation.

Research Findings: A common approach for the quantitative analysis of alkyl polyglycosides involves a multi-step enzymatic method. nih.gov The first step is the enzymatic hydrolysis of the glycosidic bond, which separates the sugar headgroup from the hydrophobic alkyl chain. This can be achieved using various carbohydrolases, such as glucosidases. nih.govlu.se

Following hydrolysis, the liberated glucose can be quantified using a glucose-specific enzymatic assay. For example, glucose oxidase can be used to oxidize glucose, producing hydrogen peroxide, which can then be detected colorimetrically or electrochemically. nih.gov Alternatively, the fatty alcohol released during hydrolysis can also be quantified. Alcohol dehydrogenase, for instance, can oxidize a range of aliphatic alcohols, and the reaction can be monitored spectrophotometrically by following the conversion of NAD+ to NADH. nih.gov

These enzymatic methods offer high specificity, avoiding interference from other components that might be present in a formulated product. They are crucial for quality control during the production of this compound and for studying its biodegradability, as the initial step in microbial degradation is often the enzymatic cleavage of the glycosidic linkage. The activity of enzymes like α-amylase and β-glucosidase in synthesizing or hydrolyzing alkyl glucosides is a subject of ongoing research, with implications for green chemistry and biotechnological applications. lu.sebiorxiv.org

The table below outlines the principles of a typical enzymatic assay for the determination of an alkyl glucoside like this compound.

| Assay Step | Enzyme/Reagent | Principle | Parameter Measured |

| 1. Hydrolysis | β-Glucosidase or other carbohydrolases | Cleavage of the glycosidic bond to release glucose and tridecanol. | - |

| 2. Glucose Quantification | Glucose Oxidase / Peroxidase | Glucose is oxidized, and the resulting product is measured, often via a colorimetric reaction. | Concentration of liberated glucose, which is stoichiometric to the original glucoside concentration. |

| 3. Alcohol Quantification | Alcohol Dehydrogenase / NAD+ | The fatty alcohol is oxidized, and the concomitant reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm. | Concentration of liberated tridecanol, providing another measure of the original glucoside concentration. |

Theoretical and Computational Chemistry Applied to Tridecyl D Glucoside

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For surfactants like Tridecyl D-glucoside, QSPR is an efficient, cost-effective method for predicting key performance parameters without extensive experimentation.

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which molecules begin to self-assemble into micelles. Predicting the CMC is a primary goal of QSPR studies in surfactant science.

Recent research has focused on developing robust QSPR models for sugar-based surfactants, a class that includes this compound. tobreg.org In one study, a model was created using a dataset of 119 sugar-based surfactants to predict their CMC values. tobreg.org The model utilized several molecular descriptors calculated from the surfactants' structures. The performance of various statistical learning techniques, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), was evaluated. The ANN model demonstrated the highest predictive accuracy, indicating that non-linear relationships often govern the micellization process. tobreg.org

The analysis revealed that the micellization process is significantly influenced by a combination of electronic, electro-topological, and symmetry properties of the surfactant molecule. tobreg.org For alkyl glucosides, a key determining factor for CMC is the length of the hydrophobic alkyl chain. As the chain length increases, the CMC typically decreases due to stronger hydrophobic interactions driving the molecules to aggregate.

| Alkyl Glucoside | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| Octyl D-glucoside | 8 | 20-25 |

| Nonyl D-glucoside | 9 | 6.5 |

| Decyl D-glucoside | 10 | 2.2 |

| Dodecyl D-glucoside | 12 | 0.2 |

This table illustrates the inverse relationship between the length of the hydrophobic alkyl chain and the Critical Micelle Concentration (CMC). Data for this compound (C13) is not as commonly reported but is expected to follow this trend with a CMC lower than that of Dodecyl D-glucoside.

The success of any QSPR model hinges on the selection of appropriate molecular descriptors—numerical values that quantify different aspects of a molecule's structure. For alkyl glucosides, descriptors must capture the amphiphilic nature of the molecule, accounting for both the hydrophobic alkyl tail and the hydrophilic glucose headgroup.

Descriptors used in QSPR models for sugar-based surfactants can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These quantify molecular shape, size, and branching based on the graph representation of the molecule. nih.gov

Quantum Chemical Descriptors: Derived from quantum chemical calculations, these describe the electronic properties of the molecule. Key examples include electronegativity, partial charges on atoms, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tobreg.org

In a comprehensive QSPR study on sugar-based surfactants, six specific descriptors were used to build a predictive model for CMC. tobreg.org The analysis highlighted that electronic properties (like electronegativity and atomic charges), electro-topology, and molecular symmetry were particularly influential in the micellization process. tobreg.org

| Descriptor Class | Description | Examples |

|---|---|---|

| Electronic | Describes the distribution of electrons in the molecule. | Partial Charges, Electronegativity, Dipole Moment |

| Electro-topological | Combines electronic and topological information. | Topological Polar Surface Area (TPSA) |

| Symmetry | Quantifies the symmetry of the molecular structure. | Symmetry Number |

| Topological | Describes molecular size, shape, and connectivity. | Wiener Index, Randić Index |

Molecular Dynamics (MD) Simulations and Quantum Chemical Calculations

While QSPR models predict properties based on structure, MD simulations and quantum chemical calculations provide a dynamic, atom-level view of molecular behavior over time. These methods are invaluable for understanding the fundamental forces and processes governing the action of surfactants like this compound.

MD simulations model the interactions between a surfactant and surrounding water molecules, offering insights into the forces that drive self-assembly. researchgate.net For an alkyl glucoside in water, the primary interactions are:

Hydrophilic Interactions: The D-glucose headgroup is rich in hydroxyl (-OH) groups, which readily form strong hydrogen bonds with water molecules. scispace.com This favorable interaction anchors the surfactant molecule at the water interface and defines the exterior surface of the resulting micelle.

Quantum chemical calculations can further refine this understanding by computing the precise energies of these interactions. nih.govresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine the strength of individual hydrogen bonds and quantify the van der Waals forces between alkyl chains, providing a detailed energetic landscape of the system. researchgate.net

MD simulations can explicitly model the spontaneous aggregation of surfactant monomers into micelles. rutgers.edu Although the timescale for micelle formation can be long (milliseconds), specialized simulation techniques and high-performance computing allow researchers to observe this process. researchgate.net

A typical simulation starts with surfactant molecules randomly distributed in a box of water molecules. Over the course of the simulation, the hydrophobic tails begin to associate, eventually forming a stable micellar core with the hydrophilic glucose headgroups facing the aqueous environment. researchgate.net

These simulations provide critical data on:

Micelle Structure: The size (aggregation number), shape (spherical, ellipsoidal), and density profile of the micelle. researchgate.net

Micelle Dynamics: The movement of individual surfactant molecules within the micelle, the rate of monomer exchange with the bulk solution, and fluctuations in the micelle's shape. semanticscholar.org

Hydration: The arrangement and dynamics of water molecules at the micelle-water interface.

Studies on related compounds like octyl glucoside have shown that micelles are highly dynamic structures and that their size and shape can vary. researchgate.netsemanticscholar.org These simulations confirmed that while small aggregates of 5 molecules were unstable, those with 10 or more molecules remained intact over the simulation period. researchgate.net

| Parameter/Output | Description | Typical Value/Finding |

|---|---|---|

| Force Field | A set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | A simplified model for representing water molecules. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulated physical time. | Nanoseconds (ns) to Microseconds (µs) |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | Varies with alkyl chain length (e.g., 27-75 for octyl glucoside) |

| Radius of Gyration (Rg) | A measure of the micelle's size. | Dependent on Nagg |

In many applications, this compound interacts with other components like proteins, lipids (in cell membranes), or polymers. MD simulations are an effective tool for studying these complex interactions at the molecular level. nih.gov For example, simulations can model how alkyl glucoside micelles interact with a protein, revealing the specific binding sites and conformational changes induced in the protein. nih.gov This is particularly relevant in biotechnology for solubilizing membrane proteins and in cosmetics for understanding how surfactants interact with skin proteins like keratin.

Similarly, the interaction of this compound with polymers, which are often used as thickeners or stabilizers in formulations, can be simulated. These models can predict how the surfactant might adsorb onto the polymer chain or form mixed micelle-polymer aggregates, which in turn affects the rheological properties of the solution. Studies on the interaction of alkylglycosides with other classes of surfactants (anionic, cationic, etc.) have also been performed, showing that glucosides tend to interact more strongly with ionic surfactants than with other non-ionic ones. nih.gov

Emerging Research Areas and Sustainable Applications for Alkyl Glucosides

Design of Advanced Surfactants for Industrial Processes

The molecular architecture of Tridecyl D-glucoside serves as a platform for designing advanced surfactants tailored for specific industrial applications. Research focuses on leveraging its inherent properties—such as effective wetting and emulsification—for use in complex formulations. google.comadvchemical.com For instance, alkyl glucosides are used to enhance the stability of emulsions and dispersions in processes like the polymerization of vinyl acetate (B1210297) and acrylates. atamanchemicals.com Their compatibility with other surfactant types, including anionic, cationic, and other non-ionic variants, allows for the creation of synergistic blends with superior performance. atamanchemicals.com These blends can offer low-foaming characteristics and stability in chemically aggressive environments, such as formulations containing sodium hydroxide (B78521) or phosphoric acid, where conventional surfactants may fail. ulprospector.com

The performance of these surfactants is often quantified by their ability to reduce surface tension and their stability under various conditions. The tridecyl group, being a branched C13 chain in many commercial variants (iso-tridecyl glucoside), contributes to specific interfacial properties that can be optimized for industrial cleaning, agrochemical formulations, and emulsion polymerization. google.comatamanchemicals.com

Table 1: Industrial Applications and Functions of this compound-based Surfactants

| Industrial Process | Key Function of this compound | Performance Benefit |

| Emulsion Polymerization | Emulsifier & Stabilizer | Reduces coagulation, improves electrolyte resistance and freeze-thaw stability of latex. atamanchemicals.com |

| Industrial & Institutional Cleaners | Wetting Agent & Detergent | Provides low-foaming, good wetting power, and stability in acidic or alkaline formulations. atamanchemicals.comulprospector.com |

| Agrochemical Formulations | Adjuvant & Emulsifier | Enhances the spreading and penetration of active ingredients. |

| Personal Care Products | Mild Surfactant & Foaming Agent | Suitable for sensitive skin due to its biodegradability and low irritation potential. atamanchemicals.com |

Development of Glycopolymers and Glyco-conjugates

The study of complex carbohydrates and their conjugates, known as glycoscience, is a rapidly expanding field. cymitquimica.com this compound and similar molecules are valuable building blocks in this area for synthesizing glycopolymers and glyco-conjugates. nih.gov Glycopolymers are polymers with pendant carbohydrate groups, which are being investigated for a wide range of biomedical applications due to their ability to mimic natural carbohydrate-protein interactions. nih.govrsc.org

Researchers are exploring chemoenzymatic, one-pot synthesis methods to create glycopolymers without the need to isolate intermediate products, simplifying the production process. nih.govresearchgate.net In these methods, a glycoside can be used as a glycosyl donor for enzymatic synthesis of a glycomonomer, which is then polymerized. nih.gov While much of this research is foundational, the use of alkyl glucosides like this compound as precursors is promising for creating advanced materials for drug delivery, bio-imaging, and modulating immune responses. nih.govrsc.org

Glyco-conjugates, where the glycoside is attached to another molecule like a protein or lipid, are also critical in fields like vaccine development. nih.gov The specific structure of the glycoside can influence the immune response, making synthetic glycoconjugates attractive targets for creating vaccines against bacteria like Streptococcus pneumoniae. nih.gov

Role in Chiral Catalysis within Micellar Media

The self-assembly of surfactants in water to form micelles creates unique microenvironments that can be exploited for chemical catalysis. nih.govgoogle.com When a chiral surfactant like this compound (the D-glucose head group is chiral) forms micelles, the resulting aggregates create a chiral environment. This phenomenon is being explored for its potential in enantioselective catalysis, where the reaction environment influences the formation of one chiral product (enantiomer) over its mirror image. scilit.com

This field, known as micellar catalysis, offers a green chemistry approach by using water as a solvent and concentrating reactants in the hydrophobic core of the micelle, which can accelerate reaction rates. mdpi.com Research has shown that chiral micelles can induce asymmetry in chemical reactions. scilit.com For example, studies have investigated the use of rhodium(I)-chelates for hydrogenation reactions within the chiral environment of alkyl glucoside micelles. mpg.de The distribution of a chiral catalyst between the aqueous phase and the micellar phase can significantly influence the enantioselectivity of a reaction. mpg.de While broad, this research points to the potential of using the inherent chirality of molecules like this compound to direct stereoselective chemical synthesis, a critical process in the pharmaceutical and agrochemical industries. numberanalytics.comrsc.org

Bio-Inspired Materials Science Utilizing Alkyl Glucosides

Nature provides a vast source of inspiration for designing new materials with advanced functionalities. researchgate.net Alkyl glucosides, being derived from natural building blocks (sugars and fatty alcohols), are ideal candidates for creating bio-inspired materials. atamanchemicals.com Their ability to self-assemble into various structures, such as lamellar liquid crystals, is a key feature being harnessed by scientists. mdpi.comuni-hamburg.de This behavior mimics that of natural glycolipids, which are essential components of cell membranes. mdpi.com

By controlling factors like concentration and temperature, researchers can guide the self-assembly of alkyl glucosides to form highly ordered structures. mdpi.com These assemblies can be used as templates for synthesizing other materials or as functional materials themselves. For example, the unique packing of these molecules is being studied to create stable nanoparticles and picodiscs for biochemical applications, such as stabilizing membrane proteins for structural analysis. google.comnih.gov The goal is to mimic sophisticated natural processes, like the controlled growth of mollusk shells, to produce synthetic materials with unprecedented functions. bioinspired-materials.ch

Future Perspectives and Challenges in Tridecyl D Glucoside Research

Bridging Fundamental Understanding with Applied Innovations

A significant frontier in Tridecyl D-glucoside research lies in more effectively connecting the fundamental principles of its physicochemical behavior to the development of novel and improved applications. Alkyl glucosides, including this compound, are non-ionic surfactants derived from renewable resources like fatty alcohols and sugars. ecostore.comwikipedia.orgbrillachem.com Their molecular structure, featuring a hydrophilic sugar headgroup and a hydrophobic alkyl tail, dictates their performance in various applications, from household detergents to personal care products. ecostore.comwikipedia.org

The core challenge is to move beyond empirical formulation development to a more predictive model. This requires a deeper understanding of how the specific features of the this compound molecule—such as its 13-carbon alkyl chain, the degree of polymerization of the glucose headgroup, and its anomeric configuration (α or β)—influence macroscopic properties like surface tension reduction, micelle formation, and foaming capacity. brillachem.comgoogle.com For instance, studies have shown that longer alkyl chains, such as in dodecyl- and tridecyl-β-D-maltosides, are more effective at enhancing mucosal absorption in pharmaceutical compositions compared to those with shorter chains. google.com

Future research will likely focus on elucidating the complex interactions between this compound and other components in a formulation, such as polymers, co-surfactants, and active ingredients. Innovations in this area include the development of formulations combining alkyl polyglycosides with fatty alcohols like dodecanol (B89629) to enhance oil uptake in detergency applications. mdpi.com Understanding these synergistic effects at a molecular level is crucial for creating next-generation products with superior performance and stability. mdpi.comconicet.gov.ar The ultimate goal is to build robust models that can forecast the performance of this compound in a given application based on its fundamental molecular characteristics, thereby accelerating innovation and reducing reliance on trial-and-error methods.

Advancements in High-Throughput Synthesis and Characterization

The exploration of the vast chemical space of alkyl glucosides has been traditionally hampered by time-consuming synthesis and characterization methods. The development and implementation of high-throughput experimentation (HTE) techniques are poised to revolutionize this landscape. researchgate.net HTE allows for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new alkyl glucosides with optimized properties. researchgate.net

One key area of advancement is in synthesis. Traditional chemical synthesis, known as the Fischer glycosylation, often requires harsh conditions and toxic catalysts. d-nb.info More recent innovations focus on greener and more efficient methods. For example, the use of high-gravity impinging stream-rotating packed beds has been shown to prepare alkyl polyglucosides at lower temperatures (below 90 °C) and with reduced raw material ratios, achieving high glucose conversion rates. mdpi.com Another approach involves using SO3H-functionalized ionic liquids as recyclable catalysts, which can decrease reaction times from 24 hours to 8 hours. rsc.org

On the characterization front, novel screening methods are being developed to quickly assess the performance of newly synthesized compounds. A direct screening method assayed in a 96-well format has been developed to evaluate the enzymatic production of alkyl glucosides in a two-phase system. nih.gov This method allows for the rapid comparison of different enzymes and their ability to synthesize specific alkyl glucosides, like hexyl-β-d-glucopyranoside. nih.gov Such HTE workflows, which combine automated synthesis with rapid analytical techniques, are powerful tools for optimizing reaction conditions and discovering novel catalyst systems, ultimately accelerating the development process for new and improved alkyl glucosides. researchgate.net

| Advancement | Description | Impact on Research |

| High-Gravity Reactor | Utilizes a high-gravity impinging stream-rotating packed bed for synthesis. | Reduces reaction temperature, raw material usage, and production costs while increasing reaction efficiency. mdpi.com |

| Functionalized Ionic Liquids | Employs SO3H-functionalized ionic liquids as recyclable catalysts. | Shortens reaction times significantly and provides a greener alternative to traditional mineral acid catalysts. rsc.org |

| 96-Well Plate Screening | A direct, high-throughput method to screen for enzymatic alkyl glucoside production. | Enables rapid evaluation and comparison of enzyme activity and synthesis efficiency for large libraries of compounds. nih.gov |

Rational Design of Alkyl Glucosides with Tailored Properties

The concept of rational design involves creating new molecules with specific, predetermined properties based on a thorough understanding of their structure-function relationships. researchgate.net For alkyl glucosides like this compound, this means moving beyond simply varying alkyl chain length and delving into more subtle molecular modifications to fine-tune performance. This approach is heavily reliant on computational tools and advanced synthetic chemistry.

Molecular modeling and atomistic simulations are becoming indispensable for predicting how changes in molecular architecture will affect surfactant properties. researchgate.net Researchers can simulate the conformational dynamics of different glycosides to understand how the sugar headgroup and alkyl chain interact and influence self-assembly into larger structures like micelles and lamellar crystals. researchgate.net This knowledge is critical for designing surfactants for specific applications, such as drug delivery systems or specialized cleaning agents. researchgate.net

Recent synthetic efforts have focused on creating novel glycoconjugates with unique functionalities. For example, researchers have designed and synthesized libraries of diacetylene-containing glycosides that can act as photopolymerizable molecular gelators. acs.org By systematically varying the alkyl chain length and terminal functional groups, they can control the self-assembling and gelation properties of these new materials. acs.org Another study focused on synthesizing tetraacetyl beta-1-triazolyl alkyl-D-glucosides to create new functional materials, demonstrating that even small structural changes can lead to compounds capable of forming gels in a variety of solvents. researchgate.net This ability to rationally design and synthesize alkyl glucosides with tailored functionalities opens the door to novel materials for applications in drug delivery, environmental remediation, and catalysis. researchgate.net

Interdisciplinary Research in Colloid Science, Enzymology, and Materials Chemistry

The future of this compound research is inherently interdisciplinary, requiring the convergence of expertise from colloid science, enzymology, and materials chemistry. europa.euuni-muenster.de The complex nature of surfactant systems and their applications necessitates a multi-faceted approach to innovation.

Colloid Science provides the fundamental framework for understanding how this compound molecules behave in solution. europa.eu As amphiphilic molecules, alkyl glucosides self-assemble into complex structures like micelles, which are at the heart of their function as detergents and emulsifiers. ecostore.com Advanced research in this area investigates the synergistic effects in mixed surfactant systems and the interaction of these colloids with surfaces and other molecules. conicet.gov.arresearcher.life This knowledge is crucial for applications ranging from enhancing the stability of graphene dispersions to formulating effective cleaning products. researcher.life

Enzymology offers a powerful and sustainable alternative to traditional chemical synthesis of alkyl glucosides. d-nb.info Glycoside hydrolases and glycosyltransferases can be used to catalyze the formation of glycosidic bonds with high stereo- and regio-selectivity under mild conditions. d-nb.infonih.gov This biological route avoids the use of toxic catalysts and can lead to purer products. lu.se Future challenges in this field include discovering and engineering enzymes with broader substrate specificity and higher yields, making the enzymatic route more economically competitive with established chemical processes. d-nb.infonih.gov For instance, research has shown the potential of α-glucosyl transfer enzymes for the selective production of alkyl α-glucosides. nih.gov

Materials Chemistry leverages the unique self-assembling properties of alkyl glucosides to create novel functional materials. researchgate.net By modifying the chemical structure of the glucoside, chemists can create molecules that form supramolecular gels, liquid crystals, and other ordered structures. researchgate.net These materials have potential applications in areas such as drug delivery, catalysis, and nanotechnology. researchgate.netuni-muenster.de The collaboration between polymer chemists and colloid scientists is essential for designing these tailored soft matter nanostructures and bridging their fundamental properties to function. uni-muenster.deutwente.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.